molecular formula C6H5NOS B589039 4-Thiazolemethanol, 2-ethynyl-(9CI) CAS No. 153028-00-3

4-Thiazolemethanol, 2-ethynyl-(9CI)

Cat. No.: B589039
CAS No.: 153028-00-3
M. Wt: 139.172
InChI Key: RKERPGZOCHXPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazolemethanol, 2-ethynyl-(9CI) is a heterocyclic compound with the molecular formula C6H5NOS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolemethanol, 2-ethynyl-(9CI) typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 4-Thiazolemethanol, 2-ethynyl-(9CI) are not well-documented in the literature. the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolemethanol, 2-ethynyl-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

4-Thiazolemethanol, 2-ethynyl-(9CI) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Thiazolemethanol, 2-ethynyl-(9CI) involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

4-Thiazolemethanol, 2-ethynyl-(9CI) is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ethynyl group at the C-2 position and hydroxymethyl group at the C-4 position differentiate it from other thiazole derivatives, making it a valuable compound for various research applications.

Properties

CAS No.

153028-00-3

Molecular Formula

C6H5NOS

Molecular Weight

139.172

IUPAC Name

(2-ethynyl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C6H5NOS/c1-2-6-7-5(3-8)4-9-6/h1,4,8H,3H2

InChI Key

RKERPGZOCHXPTN-UHFFFAOYSA-N

SMILES

C#CC1=NC(=CS1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-bromo 4-thiazolyl methanol of preparation 39 was reacted with trimethylacetylene in the presence of copper iodide, bis(triphenylphosphine) palladium chloride and triethylamine and then the mixture was poured into an aqueous solution of ammonium chloride to obtain the expected alcohol.
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